Introduction: The Strategic Importance of 5-Fluoroindoline in Modern Chemistry
Introduction: The Strategic Importance of 5-Fluoroindoline in Modern Chemistry
An In-Depth Technical Guide to 5-Fluoroindoline (CAS 2343-22-8)
5-Fluoroindoline (CAS 2343-22-8) is a fluorinated heterocyclic building block that has garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and materials science. The indoline scaffold is a common motif in a multitude of biologically active compounds, and the strategic incorporation of a fluorine atom at the 5-position imparts a unique set of physicochemical properties. This modification can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2][3] As a result, 5-Fluoroindoline serves as a crucial intermediate in the synthesis of novel therapeutics targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[3][4][5][6]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis, handling, and application of this versatile compound.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in any research or development setting. These parameters dictate choices regarding solvents, reaction conditions, purification methods, and storage.
Physicochemical Data
The properties of 5-Fluoroindoline are summarized in the table below. It is noteworthy that while some suppliers list the material as a liquid, others describe it as a low-melting solid or powder, which is consistent with a melting point near room temperature.[7] Researchers should therefore be prepared to handle it in either state.
| Property | Value | Source(s) |
| CAS Number | 2343-22-8 | [8][9][10][11] |
| Molecular Formula | C₈H₈FN | [8][9][10] |
| Molecular Weight | 137.15 g/mol | [8][9][10] |
| Appearance | White to colorless or light yellow liquid/powder | [7][8] |
| Density | ~1.171 g/mL at 25 °C | [8] |
| Refractive Index (n/D) | ~1.556 | [8] |
| Flash Point | 107.25 °C (225.1 °F) | [8] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and DMSO; sparingly soluble in water. | [7] |
| Storage Temperature | 2-8°C | [8][10] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 5-Fluoroindoline. While a comprehensive public database of its spectra is limited, the expected shifts can be inferred from its structure and comparison with its aromatic analog, 5-fluoroindole.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom, as well as two characteristic triplet signals for the aliphatic protons of the pyrrolidine ring at approximately 3.0-3.6 ppm. The NH proton will appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show four aromatic signals and two aliphatic signals corresponding to the C2 and C3 positions of the indoline ring. The carbon directly bonded to the fluorine will exhibit a large C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, providing a clean and sensitive handle for monitoring reactions and studying molecular interactions.[12] The chemical shift of fluorine is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool.[12][13]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 137.15.
Part 2: Synthesis and Purification
The synthesis of 5-Fluoroindoline typically involves the reduction of a suitable precursor, such as 5-fluoroindole or 5-fluoro-2-indolinone. The choice of synthetic route depends on the availability of starting materials, scale, and desired purity.
Synthetic Pathway Overview
A common and effective strategy is the reduction of the amide carbonyl in 5-fluoro-2-indolinone (also known as 5-fluorooxindole). This approach avoids the harsher conditions that might be required for the direct reduction of the indole double bond.
Caption: Synthetic workflow for the reduction of 5-fluoro-2-indolinone.
Experimental Protocol: Reduction of 5-Fluoro-2-indolinone
This protocol is based on a representative reduction of an indolinone derivative and provides a robust method for obtaining high-purity 5-Fluoroindoline.[14] The use of pinacol borane is a milder alternative to other reducing agents like lithium aluminum hydride.
Materials:
-
5-Fluoro-2-indolinone
-
Pinacol borane
-
Anhydrous Toluene
-
Catalyst (e.g., Y[N(SiMe₃)₂]₃, optional for specific borane reductions)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-indolinone (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the starting material.
-
Reagent Addition: Slowly add pinacol borane (2.4 eq) to the stirred solution at room temperature. Causality Note: Using a slight excess of the reducing agent ensures complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 110-120 °C) and monitor its progress. Self-Validation: Progress should be checked every 4-6 hours using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes), visualizing with a UV lamp. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with water and brine. Causality Note: The aqueous washes remove inorganic byproducts and unreacted reagents.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 5-Fluoroindoline.
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Part 3: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
5-Fluoroindoline is classified as a hazardous substance.[8]
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[8]
Safe Handling Protocol
A systematic approach is crucial to minimize exposure risk.
-
Engineering Controls: Always handle 5-Fluoroindoline inside a certified chemical fume hood to minimize inhalation of vapors.[15] Ensure an eyewash station and safety shower are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[17]
Storage
To ensure its long-term stability, 5-Fluoroindoline should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Keep in a tightly sealed, light-resistant container.
Part 4: Applications in Research and Drug Development
The true value of 5-Fluoroindoline lies in its application as a versatile scaffold for creating high-value molecules, particularly in drug discovery.
The Role of Fluorine in Medicinal Chemistry
The substitution of a hydrogen atom with fluorine is a widely used strategy in modern drug design for several key reasons:[2][18]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" in a molecule, increasing its half-life and oral bioavailability.[4][18]
-
Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2]
-
Binding Affinity: As the most electronegative element, fluorine can alter the pKa of nearby functional groups and participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, thereby increasing potency and selectivity.[2]
Therapeutic Scaffolding
5-Fluoroindoline and its parent indole structure are key building blocks for a diverse array of therapeutic agents.[19][20] The fluorinated indole scaffold has shown significant promise in the development of antiviral (specifically against HCV), anti-inflammatory, and anticancer agents.[3][5]
Caption: Role of 5-Fluoroindoline as a scaffold in developing therapeutic agents.
Studies have shown that 5-fluoroindole derivatives can exhibit superior activity compared to other positional isomers. For example, in a series of HCV inhibitors, 5-fluoroindole derivatives displayed significantly higher potency than their 4-fluoroindole counterparts, underscoring the strategic importance of the fluorine's position.[5] This highlights the compound's utility as a reactant for preparing:
-
Potent 5-HT6 receptor ligands for neurological conditions.[19][20]
-
Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators.[19][20]
-
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for managing diabetes.[19][20]
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PubMed. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Retrieved from [Link]
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PubMed. (2024). Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. Retrieved from [Link]
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ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each.... Retrieved from [Link]
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Mol-Instincts. (2021). 10075-52-2 | - Indole Building Blocks. Retrieved from [Link]
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